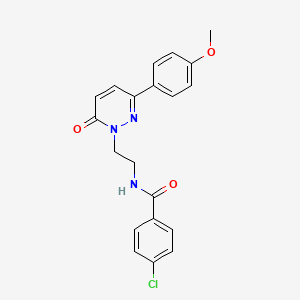

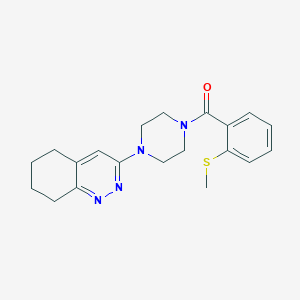

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in the scientific literature.

Applications De Recherche Scientifique

Neuroleptic Activity

- Neuroleptic Potential : A study by Iwanami et al. (1981) explored various benzamides, including compounds structurally related to 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, for their potential neuroleptic activity. The researchers synthesized and evaluated different benzamides, finding correlations between their structures and neuroleptic activities. Their findings suggest that specific structural modifications can enhance neuroleptic activity (Iwanami et al., 1981).

Dopamine Receptor Affinity

- Dopamine D3 Receptor Ligands : Leopoldo et al. (2002) conducted a study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, closely related to the compound . They found that certain structural changes in these compounds can lead to moderate dopamine D3 receptor affinity. This highlights the potential of such compounds in targeting dopamine receptors (Leopoldo et al., 2002).

Anti-Inflammatory Activity

- Indolyl Azetidinones Synthesis : Kalsi et al. (1990) explored the anti-inflammatory activity of indolyl azetidinones, which share structural features with the compound of interest. Their study involved synthesizing and testing various compounds for anti-inflammatory properties, showing the relevance of benzamide derivatives in this field (Kalsi et al., 1990).

Crystal Forms and Characterization

- Crystalline Forms Study : Yanagi et al. (2000) studied two polymorphs of a compound closely related to 4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. They characterized these forms using X-ray powder diffractometry, thermal analysis, and other methods, offering insights into the physical properties of such compounds (Yanagi et al., 2000).

Molecular Structural Analysis

- DFT Calculations and Hirshfeld Surface Studies : Sallam et al. (2021) conducted a comprehensive study involving the synthesis and structural analysis of pyridazine analogs, which are structurally similar to the compound . They used density functional theory calculations and Hirshfeld surface analysis to understand the molecular structure and interactions of these compounds (Sallam et al., 2021).

Antimicrobial Activity

- Mannich Base Synthesis for Antimicrobial Agents : Sah et al. (2014) explored the synthesis of formazans from a Mannich base of a thiadiazole compound, which has similarities to the compound . Their study included an evaluation of the antimicrobial activity of these compounds, highlighting the potential of benzamide derivatives in antimicrobial applications (Sah et al., 2014).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Benzamide derivatives have been known to affect various biochemical pathways, including those involved in inflammation and pain signaling

Pharmacokinetics

The compound’s metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively .

Result of Action

Given its structural features, it may exert its effects by modulating the activity of its target proteins or enzymes, leading to changes in cellular signaling and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets .

Propriétés

IUPAC Name |

4-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c1-27-17-8-4-14(5-9-17)18-10-11-19(25)24(23-18)13-12-22-20(26)15-2-6-16(21)7-3-15/h2-11H,12-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOCTIADCCMOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2437918.png)

![N-(3-(methylthio)phenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2437928.png)

![2,5-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2437934.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]but-2-enamide](/img/structure/B2437935.png)

![N-(3-chloro-2-methylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2437937.png)

![N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2437938.png)